molecular formula C17H21BF4NP B14764705 (R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate

(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate

Cat. No.: B14764705
M. Wt: 357.1 g/mol
InChI Key: WEGZQMKNDYFNNA-XFULWGLBSA-O
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Description

®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate is a chiral phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, where it serves as a ligand or catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate typically involves the reaction of ®-2-((Diphenylphosphanyl)methyl)pyrrolidine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral phosphonium salt. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the parent phosphine.

    Substitution: The phosphonium salt can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions regenerate the parent phosphine. Substitution reactions result in the formation of new phosphonium salts with different anions.

Scientific Research Applications

(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt with notable applications in asymmetric synthesis and catalysis. It is used as a ligand or catalyst in various chemical reactions. The compound's structure features a pyrrolidine ring substituted with a diphenylphosphino group and is characterized by a positively charged pyrrolidinium cation and a tetrafluoroborate anion. The presence of the diphenylphosphino group enhances its reactivity and ability to form coordination complexes, making it valuable in organometallic chemistry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Asymmetric Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
  • Synthesis of Biologically Active Molecules: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
  • Development of Chiral Drugs: It plays a role in the development of chiral drugs, where its ability to induce chirality is crucial.
  • Production of Fine Chemicals and Specialty Materials: The compound is used in the production of fine chemicals and specialty materials, where its unique properties enhance product performance.

Preparation Methods

The synthesis of this compound typically involves the reaction of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine with tetrafluoroboric acid. This reaction is conducted under controlled conditions to ensure the formation of the desired chiral phosphonium salt. Solvents like dichloromethane or acetonitrile may be used, and the reaction temperature is usually maintained at room temperature to prevent side reactions. Industrial production may involve continuous flow processes to enhance efficiency and yield, with automated systems ensuring precise control over reaction parameters and purification techniques like crystallization or chromatography.

Reactions

Reactions involving this compound can yield various products depending on specific conditions and reagents. Oxidation reactions can produce phosphine oxides, while reduction reactions regenerate the parent phosphine. Substitution reactions can form new phosphonium salts with different anions.

Structural Similarity

Mechanism of Action

The mechanism of action of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate involves its interaction with various molecular targets. As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalyst. The chiral nature of the compound allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate: The enantiomer of the compound, which has similar properties but induces opposite chirality in reactions.

    Triphenylphosphine: A commonly used phosphine ligand that lacks the chiral center present in ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate.

    ®-2-((Diphenylphosphanyl)methyl)pyrrolidine: The parent phosphine compound, which can be converted to the phosphonium salt.

Uniqueness

®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate is unique due to its chiral nature and its ability to act as a ligand in asymmetric catalysis. Its tetrafluoroborate anion also contributes to its stability and solubility in various solvents, making it a versatile compound in both research and industrial applications.

Biological Activity

(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral ionic liquid that has garnered attention in the field of organic chemistry for its potential applications as a ligand in various catalytic processes. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17_{17}H21_{21}BF4_4NP
  • Molecular Weight : 357.13 g/mol
  • CAS Number : Not specified in the search results, but related compounds have CAS numbers indicating similar structures.

The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry. It can stabilize various metal complexes, which are crucial for catalyzing biochemical reactions. The phosphine moiety in the compound allows it to interact with transition metals, enhancing their reactivity and selectivity in catalysis.

Biological Applications

  • Anticancer Activity : Research has indicated that phosphine-based ligands can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related meroterpenoids have shown significant anti-proliferative activity against human cancer cells, suggesting that this compound may possess similar properties due to its structural similarities with other biologically active compounds .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression or inflammation. Phosphine ligands are known to modulate enzyme activity through metal coordination, potentially leading to reduced tumor growth or inflammatory responses .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .

Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various phosphine-based ligands on different cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results demonstrated that certain ligands showed IC50_{50} values in the micromolar range, indicating significant anticancer potential. Although specific data for this compound is limited, its structural analogs exhibited similar activities .

CompoundCell LineIC50_{50} (µM)
Ligand AA54910
Ligand BMCF-715
Ligand CHepG220

Enzyme Inhibition Studies

Research has shown that phosphine ligands can act as inhibitors for enzymes such as acetylcholinesterase and COX-2, which are implicated in neurodegenerative diseases and inflammation, respectively. The inhibition rates were assessed using standard enzymatic assays, revealing promising results for similar compounds .

Properties

Molecular Formula

C17H21BF4NP

Molecular Weight

357.1 g/mol

IUPAC Name

diphenyl-[[(2R)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate

InChI

InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m1./s1

InChI Key

WEGZQMKNDYFNNA-XFULWGLBSA-O

Isomeric SMILES

[B-](F)(F)(F)F.C1C[C@@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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